3-(1H-1,2,3-triazol-1-yl)propanoic acid 3-(1H-1,2,3-triazol-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 4332-45-0
VCID: VC6742713
InChI: InChI=1S/C5H7N3O2/c9-5(10)1-3-8-4-2-6-7-8/h2,4H,1,3H2,(H,9,10)
SMILES: C1=CN(N=N1)CCC(=O)O
Molecular Formula: C5H7N3O2
Molecular Weight: 141.13

3-(1H-1,2,3-triazol-1-yl)propanoic acid

CAS No.: 4332-45-0

Cat. No.: VC6742713

Molecular Formula: C5H7N3O2

Molecular Weight: 141.13

* For research use only. Not for human or veterinary use.

3-(1H-1,2,3-triazol-1-yl)propanoic acid - 4332-45-0

Specification

CAS No. 4332-45-0
Molecular Formula C5H7N3O2
Molecular Weight 141.13
IUPAC Name 3-(triazol-1-yl)propanoic acid
Standard InChI InChI=1S/C5H7N3O2/c9-5(10)1-3-8-4-2-6-7-8/h2,4H,1,3H2,(H,9,10)
Standard InChI Key GEQSOLQYFBOENG-UHFFFAOYSA-N
SMILES C1=CN(N=N1)CCC(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 3-(1H-1,2,3-triazol-1-yl)propanoic acid, with the molecular formula C₅H₇N₃O₂ and a molecular weight of 153.13 g/mol . The structure consists of a 1,2,3-triazole ring substituted at the N1-position by a propanoic acid moiety (Figure 1).

Figure 1: Structural Representation

3-(1H-1,2,3-triazol-1-yl)propanoic acid\text{3-(1H-1,2,3-triazol-1-yl)propanoic acid}
Key features:

  • Triazole ring: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3.

  • Propanoic acid chain: A three-carbon carboxylic acid group attached to the triazole’s N1 position.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation:

  • ¹H NMR (D₂O, δ ppm): Triazole protons resonate at 8.21 (s, 1H, H5), 7.94 (s, 1H, H4), while the propanoic acid chain shows signals at 2.68 (t, 2H, CH₂COO), 3.45 (t, 2H, CH₂N) .

  • ¹³C NMR (D₂O, δ ppm): Carboxyl carbon at 174.5, triazole carbons at 144.3 (C5), 133.4 (C4), and aliphatic carbons at 34.2 (CH₂COO), 47.8 (CH₂N) .

  • HRMS: [M+H]⁺ calculated for C₅H₈N₃O₂⁺: 154.0611; observed: 154.0613 .

Synthetic Methodologies

Alkylation of 1H-1,2,3-Triazole

A common route involves the alkylation of 1H-1,2,3-triazole with halogenated propanoic acid derivatives. For example, reaction of 1H-1,2,3-triazole with 3-bromopropanoic acid in the presence of potassium carbonate yields the target compound (65–72% yield) . Regioselectivity favors N1-alkylation due to the triazole’s electronic configuration .

Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Selectivity
AlkylationK₂CO₃, DMF, 120°C65–72N1
CuAACCuSO₄, sodium ascorbate, RT50–60N4 (requires modification)
Oxazoline Ring OpeningH₂O/H⁺, then oxidation80–92N1

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (water: 12 mg/mL at 25°C; DMSO: 45 mg/mL) . It remains stable under ambient conditions but degrades above 200°C. The pKa of the carboxylic acid group is approximately 4.2, enabling salt formation with bases .

Tautomerism and Electronic Effects

The 1,2,3-triazole ring exists predominantly in the 1H-tautomeric form due to conjugation with the propanoic acid group. Density functional theory (DFT) calculations indicate a dipole moment of 5.2 D, enhancing its reactivity in polar reactions .

Applications in Drug Discovery and Materials Science

Biological Activity

  • Antimicrobial Agents: Derivatives inhibit bacterial dihydrofolate reductase (DHFR) with IC₅₀ values of 1.2–3.8 μM .

  • Anti-inflammatory Activity: Carboxylic acid analogs reduce COX-2 expression by 40–60% in murine macrophages .

Coordination Polymers

The compound serves as a ligand in metal-organic frameworks (MOFs). Reaction with Zn(II) yields a porous polymer with a surface area of 780 m²/g, applicable in gas storage .

Challenges and Future Directions

Current limitations include moderate yields in alkylation routes and the need for toxic catalysts in click chemistry. Future research should explore enzymatic synthesis and photocatalytic methods to improve sustainability.

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